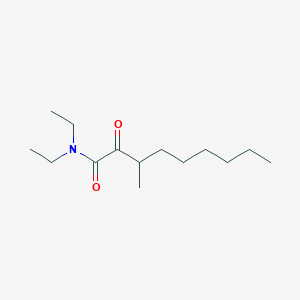

N,N-Diethyl-3-methyl-2-oxononanamide

Description

Structure

3D Structure

Properties

CAS No. |

884508-02-5 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

N,N-diethyl-3-methyl-2-oxononanamide |

InChI |

InChI=1S/C14H27NO2/c1-5-8-9-10-11-12(4)13(16)14(17)15(6-2)7-3/h12H,5-11H2,1-4H3 |

InChI Key |

OTKUMPAAEOVRDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)C(=O)C(=O)N(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl 3 Methyl 2 Oxononanamide

Retrosynthetic Analysis of N,N-Diethyl-3-methyl-2-oxononanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a synthesis. For this compound, the analysis focuses on key disconnections of the amide and the carbon skeleton.

Identification of Strategic Disconnections for Complex Amide Formation

The most apparent retrosynthetic disconnection is that of the amide bond itself. This C-N bond cleavage is a standard approach in amide synthesis. libretexts.org This leads to two precursor molecules: diethylamine (B46881) and 3-methyl-2-oxononanoic acid. This approach simplifies the problem to the synthesis of the corresponding α-keto acid.

A second strategic disconnection can be made at the C2-C3 bond. This would break the molecule into a two-carbon electrophilic fragment and a larger nucleophilic fragment derived from a seven-carbon chain with a methyl substituent. While less common, this approach could offer an alternative route to the carbon skeleton.

Consideration of Stereochemical Control at the Methyl-Substituted Center

The carbon at the 3-position, bearing a methyl group, is a stereocenter. Controlling the stereochemistry at this position is a critical aspect of the synthesis. Several strategies can be envisioned:

Chiral Pool Synthesis: Utilizing a starting material that already possesses the desired stereochemistry. For instance, a derivative of a naturally occurring chiral compound like citronellal (B1669106) could be used to construct the main carbon chain.

Asymmetric Induction: Introducing the methyl group via a stereoselective reaction. This could involve the conjugate addition of a methyl organometallic reagent to an α,β-unsaturated precursor in the presence of a chiral ligand.

Diastereoselective Reactions: If a chiral auxiliary is used, the addition of a methyl group can be directed to form one diastereomer preferentially. Methodologies involving chiral N-tert-butanesulfinyl imines have been successful in the stereoselective synthesis of related amino ketone derivatives and could be adapted. nih.gov

Approaches for Regioselective Installation of the Keto Moiety

The regioselective formation of the ketone at the C2 position is a significant challenge. Retrosynthetically, the α-keto amide can be traced back to several precursors:

α-Hydroxy Amide: The most direct precursor would be N,N-diethyl-2-hydroxy-3-methylnonanamide. The oxidation of an α-hydroxy amide to an α-keto amide is a well-established transformation. acs.orggoogle.com

Alkene: An alkene precursor, such as N,N-diethyl-3-methyl-non-2-enamide, could be oxidized to form the desired α-keto amide.

Terminal Alkyne: A terminal alkyne could undergo oxidation to form the α-keto amide. For example, a copper-catalyzed oxidative amidation-diketonization of a terminal alkyne could be a viable route. organic-chemistry.orgorganic-chemistry.org

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be proposed. These routes focus on efficient amide bond formation and the introduction of the α-keto functionality.

Exploration of Amide Bond Forming Reactions

The formation of the N,N-diethylamide is a key step. The reaction of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic synthesis. libretexts.org

One of the most common methods involves the activation of a carboxylic acid, in this case, 3-methyl-2-oxononanoic acid, with a coupling agent, followed by the addition of diethylamine. A variety of coupling agents are available, each with its own advantages.

| Coupling Agent | Description | Reference |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic dehydrating agent for forming amides under mild conditions. masterorganicchemistry.com | masterorganicchemistry.com |

| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | A water-soluble analogue of DCC, which simplifies the purification process as the urea (B33335) byproduct can be washed away with water. researchgate.net | researchgate.net |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A modern coupling reagent that allows for a one-pot synthesis with easy, water-soluble byproducts. walisongo.ac.id | walisongo.ac.id |

| TiCl4 (Titanium tetrachloride) | Can mediate the one-pot condensation of carboxylic acids and amines, providing good yields for N,N-diethylamides. nih.gov | nih.gov |

An alternative to using coupling agents is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The reaction of 3-methyl-2-oxononanoyl chloride with diethylamine would readily form the desired amide. This method is often used in industrial-scale synthesis. sld.cu

Methodologies for Alpha-Oxidation and Ketone Formation

The formation of the α-keto group is arguably the most complex step in the synthesis. Several modern methodologies can be applied.

Oxidation of α-Hydroxy Amides: If N,N-diethyl-2-hydroxy-3-methylnonanamide is synthesized, it can be oxidized to the target compound. A variety of oxidizing agents can be used for this purpose.

| Oxidizing Agent/System | Conditions | Comments | Reference |

| Transition-metal-free oxidation | Various conditions, can be highly chemoselective. | Good to excellent yields and stereoselectivities with high functional group tolerance. acs.org | acs.org |

| Vapor Phase Oxidation | Oxidation with air in the presence of an inert gas at 350-500 °C over an oxidation catalyst. | A patented industrial process. google.com | google.com |

| Dess-Martin Periodinane (DMP) | Mild conditions, suitable for sensitive substrates. | Used in the synthesis of α-fluoro-β-keto esters from the corresponding hydroxy esters. alaska.edu | alaska.edu |

Direct Oxidation of Amides: Recent advances have allowed for the direct α-oxidation of amides to form α-keto amides. This would involve the oxidation of N,N-diethyl-3-methylnonanamide. This approach is highly atom-economical. acs.org

Other Modern Methods: A variety of other methods for synthesizing α-keto amides have been developed. These include the copper-catalyzed reductive amidation of nitroarenes with α-oxocarboxylic acids acs.org, and the oxidation of terminal alkynes. organic-chemistry.org These methods could potentially be adapted for the synthesis of this compound.

Enantioselective Synthesis Pathways for Chiral Centers

The synthesis of a specific enantiomer of this compound is of significant interest, given that the biological activity of chiral molecules is often enantiomer-dependent. The chiral center in this molecule is located at the C3 position, bearing the methyl group. Achieving enantioselectivity can be approached in several ways, primarily focusing on the synthesis of an enantiomerically enriched 3-methyl-2-oxononanoic acid precursor.

One prominent strategy is the use of chiral auxiliaries. A chiral auxiliary can be attached to a simpler precursor, such as a 2-ketoester, to direct the stereochemical outcome of the methylation step. After the diastereoselective alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched α-keto acid.

Another powerful approach is asymmetric catalysis. This can involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For instance, the enantioselective alkylation of an enolate can be achieved using a chiral phase-transfer catalyst or a chiral ligand complexed to a metal. While direct asymmetric methylation of a 2-oxononanoate (B1259811) enolate might be challenging, related asymmetric transformations on similar substrates have been reported, suggesting the feasibility of this approach.

Furthermore, biocatalytic methods offer a highly selective route to chiral molecules. Specific enzymes, such as aldolases, can be used in the synthesis of chiral α-keto acids. nih.gov For example, an engineered aldolase (B8822740) could potentially catalyze the stereoselective aldol (B89426) reaction between a suitable aldehyde and pyruvate (B1213749) or a pyruvate equivalent, leading to a chiral precursor that can be converted to 3-methyl-2-oxononanoic acid.

It is important to note that the α-keto amide moiety itself can be susceptible to racemization at the adjacent chiral center under certain conditions, such as during synthesis or purification, due to the electrophilicity of the keto-carbonyl group. acs.org Therefore, mild reaction and purification conditions are crucial to preserve the enantiomeric purity of the final product.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

Catalytic Systems and Reagent Evaluation

The choice of catalyst and reagents is paramount in both the synthesis of the 3-methyl-2-oxononanoic acid precursor and the subsequent amidation step. In the amidation of the α-keto acid, a variety of coupling reagents can be evaluated to maximize the yield and purity of the final amide.

| Coupling Reagent | Typical Solvent | Additive | General Yield Range (%) | Reference |

| Oxalyl Chloride | Dichloromethane (DCM) | Pyridine (catalytic) | 85-95 | libretexts.orgchemicalbook.com |

| Thionyl Chloride | Toluene | None | 80-90 | libretexts.org |

| DCC | Dichloromethane (DCM) | None | 70-85 | youtube.com |

| EDC | Dichloromethane (DCM) | HOBt (1-Hydroxybenzotriazole) | 75-90 | youtube.com |

| Ynamides | Dichloromethane (DCM) | None | up to 98 | wikipedia.org |

The use of ynamides as coupling reagents has been reported to give excellent yields under very mild conditions. wikipedia.org For the alkylation step to form the precursor, the choice of base is critical. Strong, non-nucleophilic bases like LDA are often preferred to ensure complete enolate formation and minimize side reactions. chemistrysteps.com

Solvent and Temperature Regimen Optimization

The selection of an appropriate solvent and the control of reaction temperature are crucial for maximizing reaction rates, yields, and selectivity, while minimizing the formation of impurities. In the enolate alkylation step, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are commonly used at low temperatures (e.g., -78 °C) to ensure the stability of the enolate and control the regioselectivity of the alkylation. chemistrysteps.com

For the amidation reaction, the choice of solvent depends on the coupling reagent used. Dichloromethane (DCM) is a common choice for many coupling reactions due to its inertness and ability to dissolve a wide range of organic compounds. The temperature for the amidation is typically kept low initially (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and prevent side reactions.

| Reaction Step | Solvent | Temperature (°C) | Effect on Reaction | Reference |

| Enolate Alkylation | Tetrahydrofuran (THF) | -78 to 0 | Controls enolate stability and selectivity | chemistrysteps.com |

| Amidation (with Oxalyl Chloride) | Dichloromethane (DCM) | 0 to 25 | Controls reaction rate, minimizes side reactions | libretexts.orgchemicalbook.com |

| Amidation (with EDC/HOBt) | Dichloromethane (DCM) | 0 to 25 | Promotes efficient coupling | youtube.com |

| Solvent-free Amidation | None (neat) | Varies | Green chemistry approach, can increase reaction rate | epo.org |

Solvent-free, or neat, reaction conditions have also been explored for amide synthesis as a green chemistry approach, which can sometimes lead to increased reaction rates. epo.org

Reaction Scale-Up and Process Streamlining

Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale presents several challenges that need to be addressed through process streamlining. Key considerations include the management of reaction exotherms, efficient mixing, and the development of robust work-up and purification procedures.

For the alkylation step, the use of large quantities of cryogenic solvents like THF at -78 °C can be costly and challenging to manage on a large scale. Investigating alternative solvent systems or flow chemistry approaches could be beneficial. In a flow reactor, precise control over temperature and mixing can be achieved, potentially leading to improved yields and safety.

In the amidation step, the choice of coupling reagent becomes even more critical on a larger scale. Reagents that produce easily removable byproducts are preferred. For example, using oxalyl chloride results in gaseous byproducts (CO and HCl), which can simplify purification. However, the toxicity of these byproducts must be managed. The use of solid-supported reagents or catalysts can also facilitate purification by simple filtration.

A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can significantly streamline the process, reduce waste, and lower costs. For instance, the formation of the acid chloride from 3-methyl-2-oxononanoic acid and its subsequent reaction with diethylamine could potentially be performed in a single pot.

The final purification of this compound on a large scale would likely involve distillation or crystallization rather than chromatographic methods, which are generally not practical for large quantities. The optimization of these purification methods is essential to obtain a product with high purity and yield.

Advanced Spectroscopic and Analytical Characterization of N,n Diethyl 3 Methyl 2 Oxononanamide

Comprehensive Spectroscopic Techniques for Structural Elucidation of N,N-Diethyl-3-methyl-2-oxononanamide

The definitive structural analysis of this compound, a chiral α-keto amide, necessitates the application of a suite of advanced spectroscopic methods. Due to the absence of publicly available experimental data for this specific compound, this section will outline the theoretical principles and expected spectral characteristics based on the known behavior of analogous α-keto amides and their constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would present distinct signals corresponding to each unique proton environment. Due to restricted rotation around the amide C-N bond, the two ethyl groups on the nitrogen atom are expected to be diastereotopic, rendering their methylene (B1212753) and methyl protons chemically non-equivalent. libretexts.orgpku.edu.cn This would likely result in two separate sets of signals for the N-ethyl groups, each appearing as a quartet for the methylene (–CH₂–) protons and a triplet for the methyl (–CH₃) protons. The single proton at the chiral center (C3) would likely appear as a multiplet, coupled to the neighboring methylene and methyl protons. The long heptyl chain would show a series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would be crucial for identifying the two carbonyl groups. The ketone carbonyl (C2) is expected to resonate at a lower field (more deshielded) compared to the amide carbonyl (C1), a characteristic feature of α-keto amides. rsc.orgnih.gov Each carbon atom in the diethylamino, methyl, and nonanamide (B72023) portions of the molecule would give a distinct signal, and their chemical shifts would be indicative of their electronic environment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguously assigning the proton and carbon signals, respectively. COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the carbon skeleton, while HSQC would correlate each proton signal to its directly attached carbon atom.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted Range | |||

| ~3.4 | q | 2H | N-CH₂ (diastereotopic) |

| ~3.3 | q | 2H | N-CH₂ (diastereotopic) |

| ~3.0 | m | 1H | C3-H |

| ~1.5-1.8 | m | 2H | C4-H₂ |

| ~1.2-1.4 | m | 8H | C5-H₂, C6-H₂, C7-H₂, C8-H₂ |

| ~1.2 | t | 3H | N-CH₂-CH₃ (diastereotopic) |

| ~1.1 | t | 3H | N-CH₂-CH₃ (diastereotopic) |

| ~1.0 | d | 3H | C3-CH₃ |

| ~0.9 | t | 3H | C9-H₃ |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| Predicted Range | |

| ~195-205 | C2 (Ketone C=O) |

| ~165-175 | C1 (Amide C=O) |

| ~45-55 | C3 (Chiral Center) |

| ~40-45 | N-CH₂ (diastereotopic) |

| ~30-40 | Aliphatic Chain CH₂ |

| ~20-30 | Aliphatic Chain CH₂ |

| ~10-20 | Methyl Carbons (C3-CH₃, N-CH₂-CH₃, C9-CH₃) |

Infrared (IR) Absorption Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups. libretexts.org The ketone (C=O) stretching vibration is expected to appear in the range of 1715-1730 cm⁻¹, while the amide (C=O) stretch would typically be found at a lower wavenumber, around 1640-1660 cm⁻¹, due to resonance with the nitrogen lone pair. The spectrum would also feature C-H stretching vibrations from the aliphatic parts of the molecule around 2850-2960 cm⁻¹.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted Range | ||

| 2850-2960 | Strong | C-H (aliphatic) stretch |

| 1715-1730 | Strong | C=O (ketone) stretch |

| 1640-1660 | Strong | C=O (amide) stretch |

High-Resolution Mass Spectrometry (HRMS and MS/MS Fragmentation Analysis)

HRMS would provide the highly accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum (MS) and further analyzed by tandem mass spectrometry (MS/MS) would offer valuable structural information. Key fragmentation pathways for α-keto amides and ketones often involve cleavage adjacent to the carbonyl groups (α-cleavage). libretexts.orglibretexts.org

Expected fragmentation would include the loss of the diethylamino group, the heptyl chain, and cleavage between the two carbonyl groups. The analysis of these fragment ions would help to confirm the connectivity of the molecule.

Hypothetical Mass Spectrometry Fragmentation Table

| m/z | Possible Fragment |

| Predicted | |

| [M]+ | Molecular Ion |

| [M - 29]+ | Loss of C₂H₅ |

| [M - 72]+ | Loss of N(C₂H₅)₂ |

| [M - 99]+ | Loss of C₇H₁₅ |

| Various | Fragments from cleavage of the nonanoyl chain |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Given that this compound possesses a stereocenter at the C3 position, it is a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining its absolute configuration (R or S). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the synthesized compound can be unambiguously assigned.

Chromatographic Separations and Purity Assessment of this compound

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is the premier analytical technique for separating and analyzing volatile compounds, making it ideally suited for assessing the purity of this compound and quantifying any volatile impurities. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC provides both qualitative and quantitative information.

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for purity determination. For a chiral compound, a specialized chiral GC column would be required to separate the R and S enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the quantitative determination of this compound in various matrices. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research and development settings. A typical method involves a reversed-phase approach, leveraging a C18 stationary phase to effectively separate the non-polar analyte from polar impurities.

A validated isocratic HPLC method for a structurally related compound, N,N-diethyl-3-methylbenzamide (DEET), utilizes a Nucleosil 7 C18 column with a mobile phase composed of methanol (B129727) and water in a 57:43 (v/v) ratio. researchgate.net The analysis is performed at a flow rate of 1.0 mL/min with UV detection at 220 nm. researchgate.net For this compound, optimization of the mobile phase composition, potentially incorporating acetonitrile (B52724) and various buffers to adjust pH, would be necessary to achieve optimal retention and peak shape. The method validation would encompass specificity, linearity, accuracy, precision (both intra-day and inter-day), and robustness to ensure reliable and reproducible results. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatograph | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Due to the presence of a chiral center at the third carbon position, this compound exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is paramount, as different enantiomers can exhibit distinct biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to traditional normal-phase HPLC. chromatographyonline.com

The mobile phase in SFC typically consists of supercritical carbon dioxide, which has a low critical temperature and pressure (31.1 °C and 7.38 MPa), modified with a small amount of an organic solvent such as methanol or ethanol. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for their broad applicability in resolving a wide range of chiral compounds. The selection of the appropriate chiral column and modifier is crucial for achieving baseline separation of the enantiomers of this compound. The quantification of each enantiomer allows for the precise calculation of the enantiomeric excess. chromatographyonline.com

Table 2: Representative SFC Conditions for Enantiomeric Resolution of this compound

| Parameter | Condition |

|---|---|

| Chromatograph | Waters ACQUITY UPC² or equivalent |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (Gradient) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) Detector |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

Crystallographic Analysis of this compound (if suitable crystals are obtained)

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. Obtaining single crystals of this compound of suitable size and quality is a prerequisite for this analysis. The process typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

Should suitable crystals be grown, the crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological context. While crystallographic data for the specific title compound is not currently available in the searched literature, analysis of related structures can provide insights into expected molecular conformations. For instance, the study of other amide-containing compounds reveals details about the planarity of the amide bond and the rotational barriers around the C-N bond. mdpi.com

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 3 Methyl 2 Oxononanamide

Reactivity Profile of the Keto Functionality in N,N-Diethyl-3-methyl-2-oxononanamide

The presence of an α-keto group adjacent to an amide moiety creates a unique electronic environment. The α-ketoamide structure is recognized as a versatile motif in chemistry, featuring multiple centers for potential reactions. nih.govrsc.org It possesses two electrophilic carbons (the ketone and amide carbonyls) and can act as a pronucleophile through its α-carbon. nih.gov

Nucleophilic Additions and Condensation Reactions

The ketone's carbonyl carbon in this compound is an electrophilic center, susceptible to attack by nucleophiles. Such reactions are a fundamental characteristic of ketones. wikipedia.org

Key Nucleophilic Reactions:

Hydration and Hemiketal Formation: In the presence of water or alcohols, the keto group can undergo reversible addition to form hydrates or hemiketals, respectively.

Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt would be expected to yield a cyanohydrin.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard or organolithium compounds would lead to the formation of a tertiary alcohol after acidic workup. wikipedia.org

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, creating a new carbon-carbon double bond. wikipedia.org

Imine and Enamine Formation: Primary amines react with the ketone to form imines, while secondary amines yield enamines. wikipedia.org

Condensation reactions, such as the aldol (B89426) condensation, are also feasible, typically initiated by the formation of an enolate intermediate.

Alpha-Functionalization via Enolate Chemistry

The carbon atom situated between the keto and amide groups (the α-carbon) in this compound possesses acidic protons. bham.ac.ukyoutube.com Deprotonation of this α-carbon by a suitable base generates a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position. masterorganicchemistry.com

The stability of the enolate is derived from the delocalization of the negative charge onto the oxygen atom of the carbonyl group. noaa.gov For N,N-disubstituted amides, the formation of the cis-enolate is often favored. bham.ac.uk

Table 1: Expected Products from Enolate Alkylation

| Reagent | Product Type |

|---|---|

| Alkyl Halide (e.g., CH₃I) | α-Alkylated Keto Amide |

| Aldehyde (e.g., Acetaldehyde) | β-Hydroxy Keto Amide |

This table represents expected outcomes based on general principles of enolate chemistry.

Enolates are considered ambident nucleophiles, meaning they can react at either the carbon or oxygen atom. bham.ac.uk Reactions with soft electrophiles, such as most carbon-based electrophiles, typically occur at the carbon atom. bham.ac.uk

Reductive and Oxidative Transformations of the Carbonyl Group

The carbonyl group of the ketone is readily transformed through reduction and oxidation reactions.

Reduction: The keto group can be reduced to a secondary alcohol using various reducing agents.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this transformation, yielding N,N-diethyl-2-hydroxy-3-methylnonanamide.

Catalytic Hydrogenation: This method can also be employed to reduce the ketone.

Oxidation: Under strong oxidizing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. For instance, the Baeyer-Villiger oxidation, using a peroxy acid, could potentially form an ester by inserting an oxygen atom between the ketone carbonyl and an adjacent carbon.

Transformations Involving the Amide Linkage in this compound

The N,N-diethylamide group is a tertiary amide. This class of amides is known for its exceptional stability. umich.eduresearchgate.netarkat-usa.org

Hydrolytic Stability Under Diverse pH Conditions

Tertiary amides are significantly resistant to hydrolysis under both acidic and basic aqueous conditions. researchgate.netarkat-usa.org The cleavage of the amide bond is generally more difficult than for primary or secondary amides and often requires forcing conditions, such as prolonged heating with concentrated acids or bases. arkat-usa.org

The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. However, the resulting tetrahedral intermediate preferentially expels the hydroxide ion rather than the thermodynamically less favorable diethylamide anion. researchgate.net Some studies have shown that tertiary amides that are extremely resistant to hydrolysis in aqueous systems can be cleaved under specific non-aqueous conditions, for example, using sodium hydroxide in a methanol (B129727)/dioxane mixture or with strong bases like potassium tert-butoxide. researchgate.net In general, α-ketoamides are reported to be more resistant to proteolytic cleavage compared to other derivatives. nih.gov

Table 2: General Hydrolytic Stability of Amide Types

| Amide Type | Relative Rate of Aqueous Hydrolysis |

|---|---|

| Primary (RCONH₂) | Fastest |

| Secondary (RCONHR') | Intermediate |

This table reflects general reactivity trends in amide chemistry. umich.eduresearchgate.net

Transamidation and N-Alkylation Reactions

Transamidation: This reaction, which involves exchanging the amine portion of the amide, is exceptionally difficult for a sterically hindered and electronically stable tertiary amide like this compound. Such transformations would require harsh conditions and are generally not synthetically viable.

N-Alkylation: The nitrogen atom in the amide linkage already bears two ethyl groups and possesses a lone pair that is delocalized through resonance with the amide carbonyl group. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, making further N-alkylation to form a quaternary ammonium (B1175870) salt a very challenging and unfavorable process.

No Information Found for this compound

Following a comprehensive search of scientific databases and online resources, no specific information could be located for the chemical compound "this compound." The search included queries aimed at uncovering data on its chemical reactivity, potential reaction mechanisms, kinetic studies, and any identifiable reaction intermediates.

The search results were predominantly populated with information regarding the structurally distinct compound "N,N-Diethyl-3-methylbenzamide," commonly known as DEET. While this compound shares some structural similarities, it is not the chemical entity specified in the request.

Due to the absence of any available scientific literature or data pertaining to "this compound," it is not possible to generate the requested article on its chemical reactivity and mechanistic investigations. The strict requirement to focus solely on the specified compound and to provide detailed, scientifically accurate information for the outlined sections cannot be fulfilled.

Further research would be required to determine if "this compound" has been synthesized or studied. Without any foundational information, an article on its chemical properties and transformations cannot be produced.

Computational and Theoretical Chemistry Studies on N,n Diethyl 3 Methyl 2 Oxononanamide

Conformational Analysis and Molecular Dynamics Simulations of N,N-Diethyl-3-methyl-2-oxononanamide

The structural flexibility of this compound, stemming from its rotatable bonds within the nonanamide (B72023) backbone and the diethylamino group, gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis is crucial for understanding its structure-property relationships.

Molecular mechanics force fields are typically employed for an initial, broad search of the conformational space. These methods can rapidly evaluate the energies of thousands of distinct geometries. For a molecule like this compound, key dihedral angles, such as those around the C(O)-C(O), C-N, and C-C bonds of the alkyl chain, are systematically rotated to identify low-energy conformers.

Following this initial scan, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are often used to optimize the geometries and energies of the most stable conformers. Computational studies on similar α-ketoamides have shown that the α-ketoamide moiety tends to adopt a planar conformation to maximize electronic delocalization. nih.govacs.org

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. bu.edu By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, MD simulations can explore the conformational landscape and identify the most populated conformational states. bu.edu These simulations track the atomic trajectories by solving Newton's equations of motion, offering insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, and the time-averaged structural properties of the molecule. bu.edu For this compound, MD simulations would reveal the flexibility of the nonyl chain and the rotational dynamics of the diethylamide group. bu.edu

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations are indispensable for a deep understanding of the electronic characteristics and reactivity of this compound. Methods like Density Functional Theory (DFT) offer a good balance between computational cost and accuracy for molecules of this size. nih.govnrel.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net The process involves optimizing the molecular geometry and then calculating the nuclear shielding tensors for each atom. nih.gov By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts are obtained. modgraph.co.uk Discrepancies between predicted and experimental spectra can help refine the proposed structure or identify dominant conformations in solution. youtube.com

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS): (Note: This data is illustrative and based on general principles of NMR prediction for similar functional groups. Actual experimental values may vary.)

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C=O, amide) | - | ~165 |

| C2 (C=O, ketone) | - | ~198 |

| C3 (-CH-) | ~3.1 | ~50 |

| C3-CH₃ | ~1.2 | ~15 |

| C4 (-CH₂-) | ~1.5 | ~35 |

| C5-C8 (-CH₂-) | ~1.3 | ~22-32 |

| C9 (-CH₃) | ~0.9 | ~14 |

| N-CH₂- | ~3.4 | ~42 |

| N-CH₂-CH₃ | ~1.1 | ~13 |

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. dtic.mil This is achieved by computing the second derivatives of the energy with respect to the atomic positions. dtic.mil DFT methods are well-established for predicting vibrational spectra. nih.govacs.orgresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching frequencies for the ketone and amide groups, C-N stretching, and various C-H bending and stretching modes. nih.govnih.gov The α-ketoamide motif is known to have distinct carbonyl stretching vibrations. nih.gov

Illustrative Predicted IR Frequencies for this compound: (Note: This data is illustrative and based on typical frequency ranges for the functional groups present. Actual experimental values may vary.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch (Ketone) | ~1720 | Strong |

| C=O Stretch (Amide I) | ~1645 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C-N Stretch | ~1215 | Medium |

| C-H Bend | 1380-1465 | Medium |

Energetic Landscape of Reaction Pathways and Transition States

Quantum chemical calculations can be used to model hypothetical reaction pathways involving this compound. The α-ketoamide functional group is a known reactive center, capable of participating in various chemical transformations. nih.govrsc.orgnih.gov

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. nih.govacs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO would likely be localized on the amide nitrogen and the adjacent carbonyl oxygen, reflecting the electron-donating character of the amide group. unizin.org The LUMO is expected to be centered on the α-dicarbonyl system, indicating these are the most electrophilic sites susceptible to nucleophilic attack.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.gov

For a series of derivatives of this compound, a QSRR model could be developed to predict a specific chemical property, such as reaction rate constants or equilibrium constants for a particular reaction. The process involves:

Creating a Dataset: Synthesizing or computationally designing a library of derivatives with systematic variations in their structure (e.g., changing substituents on the nonyl chain or the amide group).

Calculating Molecular Descriptors: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment), and steric descriptors (e.g., molecular volume). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), a mathematical equation is generated that links a selection of the most relevant descriptors to the observed reactivity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and prevent overfitting. nih.gov

A successful QSRR model for this compound derivatives could provide valuable insights into the molecular features that govern their reactivity, facilitating the design of new compounds with tailored properties.

Synthesis and Comprehensive Exploration of N,n Diethyl 3 Methyl 2 Oxononanamide Derivatives and Analogues

Modification of the Nonanamide (B72023) Alkyl Chain

The synthesis of homologous series of N,N-diethyl-2-oxoalkanamides, by varying the length of the alkyl chain, is a fundamental approach to study the impact of chain length on the compound's properties. Standard amide coupling reactions or the oxidation of corresponding α-hydroxy amides can be employed to synthesize these analogues. organic-chemistry.org For instance, starting from the appropriate α-keto acids, conversion to the corresponding acid chlorides followed by reaction with diethylamine (B46881) would yield a series of N,N-diethyl-2-oxoalkanamides with varying chain lengths.

A representative synthetic approach involves the reaction of an appropriate Grignard reagent with diethyl oxamate (B1226882) to introduce the alkyl chain, followed by oxidation to the α-ketoamide. The table below illustrates a potential homologous series based on this principle.

| Compound Name | Alkyl Chain Length | Molecular Formula |

| N,N-Diethyl-2-oxoheptanamide | 7 | C₁₁H₂₁NO₂ |

| N,N-Diethyl-2-oxooctanamide | 8 | C₁₂H₂₃NO₂ |

| N,N-Diethyl-3-methyl-2-oxononanamide | 9 (with methyl branch) | C₁₄H₂₇NO₂ |

| N,N-Diethyl-2-oxodecanamide | 10 | C₁₄H₂₇NO₂ |

| N,N-Diethyl-2-oxoundecanamide | 11 | C₁₅H₂₉NO₂ |

This table presents a hypothetical homologous series for illustrative purposes.

The introduction of double or triple bonds within the alkyl chain can impose conformational constraints and alter the electronic properties of the molecule. For example, the synthesis of an analogue with a double bond could be achieved by starting with an unsaturated fatty acid, converting it to the corresponding α-keto acid, and subsequently to the N,N-diethyl-α-ketoamide.

Furthermore, the incorporation of heteroatoms such as oxygen or sulfur into the alkyl chain to create ether or thioether linkages can impact the polarity and binding interactions of the molecule. The synthesis of such analogues would likely involve multi-step sequences, potentially utilizing Williamson ether synthesis or related methodologies on a precursor containing a suitable leaving group and a hydroxyl or thiol function. The presence of heteroatoms can significantly influence the molecule's pharmacokinetic profile. nih.gov

Derivatization at the Amide Nitrogen and Keto Group of this compound

The amide and keto functionalities are key reactive sites within the molecule, offering numerous possibilities for derivatization.

| Amine | Resulting Amide |

| Dimethylamine | N,N-Dimethyl-3-methyl-2-oxononanamide |

| Pyrrolidine | (3-Methyl-2-oxononanoyl)pyrrolidine |

| Morpholine | (3-Methyl-2-oxononanoyl)morpholine |

| N-ethyl-N-methylamine | N-Ethyl-N,N-dimethyl-3-methyl-2-oxononanamide |

This table illustrates potential derivatives based on the choice of amine.

The ketone functionality at the C2 position is a prime target for derivatization.

Oximes: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a mild base can yield the corresponding oxime. nih.govnih.gov The formation of oximes from α-keto amides can sometimes lead to a mixture of (E) and (Z) isomers, the ratio of which can be dependent on the reaction conditions and the structure of the starting material. nih.gov The conversion of the keto group to an oxime introduces a new potential hydrogen bond donor and acceptor, which can significantly alter the molecule's interaction with biological targets.

Hydrazones: Condensation of the α-ketoamide with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) under acidic or basic catalysis yields the corresponding hydrazones. nih.govorganic-chemistry.orgminarjournal.com Hydrazones are versatile intermediates and can be further modified. The synthesis of hydrazones is a well-established reaction for the characterization and derivatization of carbonyl compounds. researchgate.netnih.gov

Enol Ethers: The formation of enol ethers can be achieved by reacting the α-ketoamide with an alcohol in the presence of an acid catalyst or by O-alkylation of the corresponding enolate. oup.comorganic-chemistry.org The choice of the alcohol determines the nature of the alkoxy group in the resulting enol ether. This modification removes the carbonyl oxygen's hydrogen bonding capability and introduces a new lipophilic group.

Stereoisomeric Investigations of this compound and Related Chiral Analogues

The presence of a chiral center at the C3 position in this compound means that it can exist as two enantiomers, (R)- and (S)-N,N-Diethyl-3-methyl-2-oxononanamide. The stereochemistry at this position is crucial as it can profoundly affect the biological activity of the molecule.

The stereoselective synthesis of such chiral α-keto amides is a significant challenge in organic synthesis. Several strategies can be employed to obtain enantiomerically enriched or pure isomers:

Use of Chiral Auxiliaries: A common and effective method involves the use of a chiral auxiliary. wikipedia.orgnih.gov For instance, a chiral oxazolidinone, such as those developed by Evans, can be acylated with a precursor to the α-keto acid moiety. researchgate.net Subsequent diastereoselective alkylation to introduce the methyl group at the α-position (which will become the C3 position) followed by cleavage of the auxiliary can provide the enantiomerically enriched α-keto acid, which can then be converted to the desired N,N-diethylamide. nih.govscielo.org.mx Pseudoephedrine is another effective chiral auxiliary for such transformations. nih.gov

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral α-keto amides is an area of active research. This could involve the asymmetric hydrogenation of a suitable unsaturated precursor or an asymmetric alkylation of an enolate using a chiral catalyst.

Resolution of Racemates: A racemic mixture of this compound can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

The investigation of the individual stereoisomers is critical for understanding the specific interactions of the molecule at a molecular level. It is important to note that the α-proton in α-keto amides can be susceptible to epimerization under certain conditions, which needs to be considered during synthesis and handling. nih.gov

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, then cleaved. | High diastereoselectivity is often achievable; requires additional synthetic steps for attachment and removal of the auxiliary. wikipedia.orgresearchgate.net |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | More atom-economical than using stoichiometric auxiliaries; catalyst development can be challenging. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Applicable when asymmetric synthesis is not feasible; can be a time-consuming process. |

This table summarizes common strategies for obtaining chiral compounds.

Diastereoselective Synthesis of New Isomers

The synthesis of specific diastereomers of this compound would require stereocontrolled methods to establish the chiral center at the C3 position. Since no direct methods for this specific compound are documented, chemists would typically turn to established strategies for the asymmetric synthesis of α-keto amides. These approaches often involve the use of chiral auxiliaries, catalysts, or starting materials.

One potential, though undocumented for this specific molecule, route could involve the diastereoselective alkylation of a chiral enolate derived from a simpler 2-oxononanamide precursor. Alternatively, a diastereoselective conjugate addition to a related α,β-unsaturated amide could be envisioned.

General strategies for the synthesis of α-keto amides include:

Oxidation of α-hydroxy amides. organic-chemistry.org

Coupling reactions between an α-keto acid and diethylamine.

Metal-catalyzed oxidative amidation of terminal alkynes. organic-chemistry.org

Achieving diastereoselectivity in these processes would necessitate the incorporation of a chiral element. However, it is important to note that the presence of the chiral center adjacent to the keto-carbonyl group can lead to concerns about epimerization or racemization under certain synthetic or physiological conditions. nih.gov

Resolution and Chiral Pool Strategies

In the absence of a direct diastereoselective synthesis, a racemic mixture of this compound could theoretically be prepared and then separated into its individual enantiomers through chiral resolution.

Resolution Strategies:

Classical Resolution: This would involve reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. These diastereomers, having different physical properties, could then be separated by methods such as fractional crystallization or chromatography. Subsequently, the resolving agent would be removed to yield the pure enantiomers.

Chiral Chromatography: A more direct method involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.

Chiral Pool Synthesis: This strategy involves starting the synthesis from a readily available, inexpensive, and enantiomerically pure natural product that already contains one or more of the required chiral centers. elsevierpure.com For this compound, a potential chiral pool starting material could be a derivative of a chiral amino acid or a carbohydrate. For instance, a chiral α-amino acid could be converted into a chiral α-hydroxy acid, which could then be oxidized to the corresponding α-keto acid and subsequently amidated. This would transfer the chirality from the starting material to the final product.

While these are established and valid strategies for the synthesis of chiral molecules, their specific application to this compound has not been reported in the reviewed literature.

Potential Applications and Future Academic Research Directions for N,n Diethyl 3 Methyl 2 Oxononanamide

N,N-Diethyl-3-methyl-2-oxononanamide as a Synthetic Intermediate for Complex Molecule Construction

The molecular architecture of this compound features multiple reactive sites, making it a potentially versatile intermediate for the synthesis of more complex molecules. rsc.org The core α-ketoamide moiety is ambident, possessing both electrophilic and nucleophilic centers, which allows for a variety of chemical transformations. nih.gov

The primary electrophilic sites are the two carbonyl carbons (the ketone at C2 and the amide at C1). The ketone is susceptible to nucleophilic attack to form alcohols, alkenes, or new carbon-carbon bonds. The amide, while generally less reactive than the ketone, can undergo hydrolysis or reduction under specific conditions. Furthermore, the protons on the carbon adjacent to the ketone (the α-carbon) can be removed by a base, creating a nucleophilic enolate that can react with various electrophiles. rsc.org

This inherent reactivity allows this compound to serve as a linchpin in multi-step synthetic sequences. For example, it could be employed in well-known organic reactions to build elaborate molecular frameworks. chemrxiv.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Structure |

| Nucleophilic Addition to Ketone | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Tertiary alcohol formation |

| Wittig Reaction | Phosphorus Ylides (Ph3P=CR2) | Alkene formation at C2 |

| Reductive Amination | Amines (R-NH2), Reducing Agent (e.g., NaBH3CN) | Amine formation at C2 |

| Aldol (B89426) Condensation | Aldehydes/Ketones, Acid/Base Catalyst | β-hydroxy keto-amide formation |

| Michael Addition | α,β-Unsaturated Carbonyls, Base | C-C bond formation at C3 |

Evaluation of this compound as a Core Scaffold for Chemical Libraries

In modern drug discovery, there is a significant focus on creating chemical libraries—large collections of distinct but structurally related compounds—for high-throughput screening. The concept of a "core scaffold" is central to this approach, where a foundational molecule is systematically modified to generate a diverse range of analogues. nih.govacs.org

This compound is an excellent candidate for evaluation as a core scaffold due to its structural features:

Multiple Functionalization Points: As detailed previously, the ketone, the amide, and the α-carbon provide multiple handles for chemical modification. rsc.org

Chiral Center: The presence of a stereocenter at the C3 position (the methyl-substituted carbon) means that stereoisomers can be synthesized, adding another layer of structural diversity to a potential library.

Lipophilic Tail: The nonyl (nine-carbon) chain provides a significant lipophilic character, which can be crucial for interactions with biological membranes or hydrophobic pockets in proteins.

By systematically varying the substituents at these positions, a large library of compounds based on the this compound scaffold could be rapidly assembled. These libraries could then be screened against various enzymes or receptors to identify novel bioactive molecules. The literature confirms that several α-ketoamide-based libraries have been successfully developed and have demonstrated interesting biological properties. acs.org

Table 2: Diversification Points of the this compound Scaffold

| Structural Feature | Potential Modifications |

| Ketone (C2) | Conversion to alcohols, alkenes, amines, heterocycles |

| Amide (C1) | Variation of N-alkyl groups (e.g., replacing diethyl with other groups), hydrolysis to carboxylic acid |

| Alkyl Chain | Introduction of unsaturation, branching, or functional groups |

| α-Carbon (C3) | Alkylation, arylation, or other substitutions |

General Prospects for Continued Scholarly Research in Amide and Keto-Compound Chemistry Utilizing this compound

The fields of amide and keto-compound chemistry are continually evolving, with ongoing research focused on developing novel synthetic methods and applications. acs.orgncl.res.in this compound represents a specific, yet representative, member of the α-ketoamide class that can be used to explore new chemical frontiers.

Future academic research could focus on several promising areas:

Catalytic Asymmetric Synthesis: Developing new catalytic methods to control the stereochemistry at the C3 chiral center during the synthesis of this compound and related structures. This would allow for the selective production of a single enantiomer, which is often critical for biological activity.

Novel Cyclization Reactions: Using the dual functionality of the α-ketoamide to design and execute novel cyclization strategies, leading to the formation of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and α-ketoamides have been shown to be valuable precursors for their synthesis. rsc.org

Mechanistic Studies: Employing this molecule as a model system to study the fundamental reactivity of the α-ketoamide group. Such studies can provide a deeper understanding that facilitates the design of new reactions and functional molecules. chemrxiv.org

Furthermore, α-ketoamides are known to possess greater metabolic and chemical stability compared to analogous α-ketoacids and aldehydes, making them attractive for pharmaceutical development. nih.gov Continued investigation into the synthesis and reactivity of compounds like this compound will likely contribute valuable knowledge to the broader fields of organic and medicinal chemistry. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.